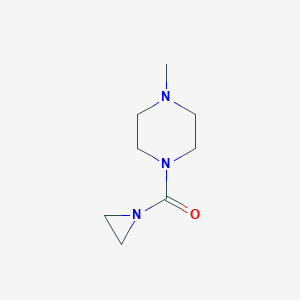

Aziridin-1-yl(4-methylpiperazin-1-yl)methanone

Vue d'ensemble

Description

(Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone is a chemical compound that features both aziridine and piperazine moieties. Aziridine is a three-membered nitrogen-containing ring, while piperazine is a six-membered ring containing two nitrogen atoms. The combination of these two functional groups in a single molecule makes (Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone an interesting compound for various chemical and biological applications.

Méthodes De Préparation

The synthesis of (Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of aziridine with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield of the compound.

Analyse Des Réactions Chimiques

(Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The aziridine ring can be oxidized to form aziridine N-oxide.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemical Properties and Structure

Aziridin-1-yl(4-methylpiperazin-1-yl)methanone is characterized by its aziridine ring, which contributes to its unique reactivity and biological activity. The compound's structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 158.21 g/mol

The presence of the piperazine moiety enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Anticancer Activity

Research has indicated that aziridine derivatives exhibit promising anticancer properties. The aziridine ring can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with cellular macromolecules, potentially inducing apoptosis in cancer cells. For instance, studies have shown that compounds containing aziridine can inhibit tumor growth in various cancer models .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity. The compound's ability to disrupt bacterial cell membranes and inhibit essential enzymes makes it a candidate for the development of new antibiotics. Preliminary data suggest effectiveness against both Gram-positive and Gram-negative bacteria .

Central Nervous System (CNS) Disorders

The piperazine component of the compound suggests potential applications in treating CNS disorders. Research indicates that derivatives of piperazine can modulate neurotransmitter systems, particularly serotonin receptors, which are implicated in mood disorders and anxiety . this compound may serve as a scaffold for developing novel anxiolytic or antidepressant medications.

Case Study 1: Anticancer Activity

In a study published in the Journal of Organic Chemistry, researchers synthesized several aziridine derivatives and evaluated their cytotoxic effects on human cancer cell lines. The results demonstrated that this compound exhibited significant antiproliferative activity, leading to a reduction in cell viability at micromolar concentrations .

Case Study 2: Antimicrobial Efficacy

Another study focused on the synthesis of aziridine-based compounds and their antimicrobial properties. The findings revealed that this compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Table: Summary of Applications

Mécanisme D'action

The mechanism of action of (Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets in biological systems. The aziridine ring is known to be highly reactive, allowing it to form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity can lead to the inhibition of key enzymes and the disruption of cellular processes, contributing to its biological effects.

Comparaison Avec Des Composés Similaires

(Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone can be compared with other compounds containing aziridine or piperazine moieties. Similar compounds include:

Aziridine derivatives: These compounds share the reactive aziridine ring and are known for their biological activities.

Piperazine derivatives: These compounds contain the piperazine ring and are widely used in pharmaceuticals for their therapeutic properties.

The uniqueness of (Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone lies in the combination of both aziridine and piperazine moieties, which may confer distinct chemical and biological properties compared to compounds containing only one of these functional groups.

Activité Biologique

Aziridin-1-yl(4-methylpiperazin-1-yl)methanone is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of an aziridine ring and a piperazine moiety, which contribute to its biological properties. Its molecular formula is , with a molecular weight of approximately 171.23 g/mol. The aziridine ring is a three-membered cyclic amine known for its reactivity, while the piperazine ring is a six-membered cyclic amine that often enhances pharmacological activity.

Biological Activities

1. Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds containing aziridine rings can induce apoptosis and inhibit cell proliferation in cancer cells. The mechanism involves disrupting the cell cycle and inducing S-phase arrest, leading to increased apoptosis markers such as phosphatidylserine exposure and caspase activation .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 6.4 | Induces apoptosis and S-phase arrest |

| Compound 5 | MV4-11 | 0.072 | Inhibits FLT3 kinase; induces cell cycle arrest |

| Compound 7 | MDA-MB-231 | 8.0 | Induces apoptosis; inhibits invasion |

2. Antiviral Activity

This compound has also been investigated for its antiviral properties. The compound shows promise in inhibiting viral replication, which may be attributed to its ability to interact with viral proteins or host cell pathways involved in viral entry or replication.

Structure–Activity Relationship (SAR)

The SAR studies of aziridin derivatives indicate that modifications to the piperazine and aziridine components can significantly influence biological activity. For example, the introduction of electron-withdrawing groups or varying the substituents on the piperazine ring can enhance potency against specific cancer cell lines or improve selectivity for viral targets .

Table 2: Comparison of Structural Variants

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Aziridin-1-yl(piperidin-1-yl)methanone | Contains piperidine instead of piperazine | Different bioactivity profile |

| 4-Methylpiperazine | Lacks aziridine; commonly used in synthesis | Limited bioactivity |

| 4-(Aziridin-1-carbonyl)piperidine | Similar structure but different substituents | Distinct pharmacological properties |

Case Studies

Several case studies have highlighted the effectiveness of aziridin derivatives in preclinical models:

Case Study 1: Inhibition of FLT3 Kinase

A study demonstrated that derivatives of this compound effectively inhibited FLT3 kinase activity in MV4-11 cells, leading to significant reductions in cell viability at low concentrations (IC50 = 0.072 µM). This suggests potential for treating FLT3-mutated leukemias .

Case Study 2: Apoptosis Induction in MDA-MB-231 Cells

Another investigation focused on the effects of this compound on MDA-MB-231 breast cancer cells, where it was found to induce apoptosis via caspase activation and cell cycle arrest at the G2/M phase. This study emphasizes the compound's dual mechanism involving both cytotoxicity and modulation of cell cycle dynamics .

Propriétés

IUPAC Name |

aziridin-1-yl-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O/c1-9-2-4-10(5-3-9)8(12)11-6-7-11/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBURSXZKYGOLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)N2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555597 | |

| Record name | (Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116818-62-3 | |

| Record name | (Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.